Benzenepropanamide, N-(3-phenylpropyl)-
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Overview
Description
Benzenepropanamide, N-(3-phenylpropyl)-: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzene ring attached to a propanamide group, with an additional phenylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzenepropanamide, N-(3-phenylpropyl)- typically involves the reaction of benzenepropanoyl chloride with 3-phenylpropylamine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
C6H5CH2CH2COCl+C6H5CH2CH2NH2→C6H5CH2CH2CONHCH2CH2C6H5+HCl
Industrial Production Methods: Industrial production methods for Benzenepropanamide, N-(3-phenylpropyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanamide, N-(3-phenylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Benzenepropanamide, N-(3-phenylpropyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanamide, N-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 3-Phenylpropionamide
- N-Phenylbenzenepropanamide
- N-(3-Phenylpropyl)benzenepropanamide
Comparison: Benzenepropanamide, N-(3-phenylpropyl)- is unique due to the presence of both a benzene ring and a phenylpropyl group attached to the amide nitrogen. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Properties
CAS No. |
536755-27-8 |
---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-phenyl-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C18H21NO/c20-18(14-13-17-10-5-2-6-11-17)19-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2,(H,19,20) |
InChI Key |
OQHHAWAIPHUFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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